Desethyl Candesartan Cilexetil

説明

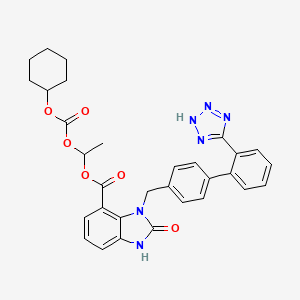

Structure

3D Structure

特性

IUPAC Name |

1-cyclohexyloxycarbonyloxyethyl 2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N6O6/c1-19(42-31(40)43-22-8-3-2-4-9-22)41-29(38)25-12-7-13-26-27(25)37(30(39)32-26)18-20-14-16-21(17-15-20)23-10-5-6-11-24(23)28-33-35-36-34-28/h5-7,10-17,19,22H,2-4,8-9,18H2,1H3,(H,32,39)(H,33,34,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJMFQHOVKQHHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)OC(=O)OC6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869631-11-8 | |

| Record name | Desethyl candesartan cilexetil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869631118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESETHYL CANDESARTAN CILEXETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC6R5VA63B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualizing Angiotensin Receptor Blockers Arbs and Their Metabolites Within Drug Discovery

Angiotensin Receptor Blockers (ARBs) are a class of drugs that modulate the renin-angiotensin-aldosterone system (RAAS). physiology.org They exert their effects by selectively blocking the angiotensin II type 1 (AT1) receptors, which prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II. wikipedia.orgnih.gov This mechanism leads to a reduction in blood pressure, making ARBs a cornerstone in the management of hypertension. wikipedia.orgsemanticscholar.org The discovery and development of ARBs represent a prime example of rational drug design, where understanding a physiological system leads to the creation of targeted therapies. wikipedia.org

The journey of a drug within the body is a complex process of absorption, distribution, metabolism, and excretion (ADME). nih.gov Drug metabolism, the biochemical transformation of drug molecules, is a critical phase that can significantly influence a drug's efficacy and safety. nih.govopenaccessjournals.com During metabolism, the parent drug is converted into one or more metabolites. These metabolites can be:

Inactive: Having no pharmacological effect.

Active: Contributing to the therapeutic effects of the parent drug. In some cases, an active metabolite may even be more potent or have a more favorable pharmacokinetic profile than the parent compound. tandfonline.com

Toxic: Causing adverse drug reactions. tandfonline.com

Strategic Importance of Investigating Metabolites in Drug Development

The study of drug metabolites is a fundamental aspect of modern pharmaceutical science with far-reaching implications for drug development and regulatory approval. nih.govtandfonline.com Investigating metabolites provides critical insights that ensure the safety, efficacy, and quality of a drug.

Key reasons for the strategic importance of metabolite investigation include:

Ensuring Drug Safety: Metabolites can sometimes be responsible for a drug's toxicity. tandfonline.com Early identification and characterization of potentially toxic or reactive metabolites allow for timely safety assessments and can prevent late-stage drug development failures. tandfonline.com This proactive approach to safety is a major focus for regulatory agencies. tandfonline.com

Impurity Profiling and Stability Studies: For many drugs, metabolites can also be present as impurities in the final pharmaceutical product due to degradation of the active pharmaceutical ingredient (API) under various conditions. researchgate.net Desethyl Candesartan (B1668252) Cilexetil, for example, is a known impurity of Candesartan Cilexetil. researchgate.netsmolecule.com Monitoring and controlling the levels of such impurities is a regulatory requirement to ensure the quality, stability, and safety of the medication. researchgate.net Forced degradation studies, where the drug is subjected to stress conditions like heat, light, and humidity, are conducted to identify potential degradation products like Desethyl Candesartan Cilexetil. researchgate.net

Development of Analytical Methods: The presence of metabolites and impurities necessitates the development of sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Pressure Liquid Chromatography (UPLC), to separate and quantify these compounds from the parent drug. smolecule.comscispace.com These methods are vital for quality control during manufacturing and for pharmacokinetic studies. smolecule.comscispace.com

Research Rationale and Scope for Desethyl Candesartan Cilexetil Studies

Chemical Synthesis Pathways for this compound

The chemical synthesis of this compound is not typically undertaken for therapeutic purposes but is crucial for creating reference standards. These standards are essential for the identification and quantification of impurities in bulk Candesartan Cilexetil and its formulated products. The synthetic routes are often modifications of the pathways used to produce the parent drug.

Multi-Step Synthesis Approaches and Reaction Optimization

The formation of this compound often occurs as a process-related impurity during the synthesis of Candesartan Cilexetil. researchgate.net The parent drug is synthesized via a multi-step process, and the desethyl impurity can arise from starting materials that lack the 2-ethoxy group on the benzimidazole (B57391) ring or through degradation during specific reaction steps.

One common synthetic approach for Candesartan Cilexetil involves the deprotection of Trityl Candesartan Cilexetil. google.comchemicalbook.com The optimization of this reaction is critical to minimize the formation of impurities, including this compound. For instance, processes have been developed to produce substantially pure Candesartan Cilexetil with the desethyl impurity limited to less than 0.1% by area percentage as determined by High-Performance Liquid Chromatography (HPLC). google.com This is often achieved through controlled reaction conditions and purification steps like recrystallization. google.com

The intentional synthesis of this compound for use as a reference standard involves the strategic hydrolysis of the ethoxy group from a suitable intermediate or the use of a precursor that already contains the 2-oxo-benzimidazole structure instead of the 2-ethoxy-benzimidazole moiety. researchgate.net

Table 1: Example Reaction Solvents and Conditions in Candesartan Cilexetil Synthesis Influencing Impurity Profile

| Step | Solvents | Temperature | Key Consideration | Reference |

|---|---|---|---|---|

| Deprotection | Methanol (B129727), Toluene (B28343), Water | Reflux | Control of reaction time and temperature to prevent degradation and impurity formation. | google.com |

| Crystallization | Toluene, Methanol | 20-23°C, then cooling | Specific solvent ratios (e.g., 95:5 toluene/methanol) are used to selectively crystallize the desired product, leaving impurities in the mother liquor. | google.comgoogle.com |

| Final Purification | Methanol | 35-50°C | Recrystallization from an alcoholic solvent like methanol can effectively reduce the level of the desethyl impurity to below 0.2%. | google.comgoogle.com |

Catalyst Systems in this compound Synthesis

While specific catalyst systems for the direct synthesis of this compound are not extensively documented, the catalysts used in the synthesis of Candesartan Cilexetil can influence its formation. For example, some synthetic routes for the parent drug employ palladium on carbon (Pd/C) for catalytic hydrogenation steps or ruthenium catalysts for direct arylation reactions. google.comresearchgate.net The conditions associated with these catalytic processes, if not carefully controlled, can lead to side reactions or degradation that may contribute to the formation of the desethyl impurity. In one patented method for Candesartan Cilexetil synthesis, an activator like tetrabutylammonium (B224687) bromide is used in a condensation reaction, highlighting the complexity of reagents that must be managed to control the impurity profile. google.com

Biocatalytic and Chemo-Enzymatic Routes to this compound

This compound is recognized as a metabolite of Candesartan. Its formation in biological systems provides an alternative route to obtaining the compound for research and analytical purposes.

Enzyme-Mediated Desethylation Strategies

Candesartan Cilexetil is a prodrug that is rapidly and completely hydrolyzed in the gastrointestinal tract to its active form, Candesartan. researchgate.netmanchester.edu Subsequently, Candesartan undergoes minor hepatic metabolism via O-deethylation to form an inactive metabolite, which is Desethyl Candesartan. manchester.edumanchester.edu This biological conversion represents a key enzyme-mediated desethylation process. While the primary hydrolysis of the cilexetil ester is mediated by esterases like carboxylesterase, the subsequent O-deethylation is carried out by cytochrome P450 enzymes in the liver. manchester.eduprimahealth.tech

Table 2: Key Enzymes in the Metabolism of Candesartan Cilexetil

| Process | Precursor | Product | Mediating Enzyme Class | Reference |

|---|---|---|---|---|

| Prodrug Hydrolysis | Candesartan Cilexetil | Candesartan | Carboxylesterase | primahealth.tech |

| O-deethylation | Candesartan | Inactive Metabolite (Desethyl Candesartan) | Cytochrome P450 | manchester.edumanchester.edu |

Biotransformation for Targeted Metabolite Production

The study of drug metabolism often involves using in vitro systems to produce and identify metabolites. Biotransformation studies using human liver microsomes can be employed to generate Desethyl Candesartan. researchgate.net This approach allows for the targeted production of the metabolite in a controlled environment, facilitating its isolation and structural characterization. Such methods are invaluable for confirming metabolic pathways and for producing authentic standards of metabolites for use in pharmacokinetic and drug interaction studies.

Precursor Compound Analysis and Impurity Control in Synthesis

The presence of this compound in the final API is intrinsically linked to the synthetic route of Candesartan Cilexetil. Its formation is not a targeted synthesis but rather an undesirable side reaction. The control of this impurity, therefore, relies on a thorough understanding of the precursor materials and reaction conditions that lead to its generation.

The synthesis of Candesartan Cilexetil typically involves the coupling of key intermediates followed by a final deprotection step. google.com A common route involves a Suzuki coupling reaction between a protected benzimidazole derivative and a boronic acid derivative, followed by alkylation and deprotection. google.com The crucial precursor immediately preceding the final API is often Trityl Candesartan Cilexetil. google.com The removal of the trityl protecting group, typically under acidic conditions, is a critical step where impurities can form. google.com

Formation and Control of this compound:

This compound is primarily formed through the hydrolysis of the 2-ethoxy group of Candesartan Cilexetil, particularly under acidic and thermal stress conditions. smolecule.comnih.gov The deprotection step to remove the trityl group from Trityl Candesartan Cilexetil using acids (e.g., hydrochloric acid in methanol or formic acid) can inadvertently promote the hydrolysis of the ethoxy group, leading to the formation of the 2-oxo impurity. google.comresearchgate.net

Key strategies for impurity control include:

Reaction Condition Optimization: Careful control of pH, temperature, and reaction time during the deprotection step is essential to minimize the hydrolysis of the ethoxy group. smolecule.comgoogle.com

Purification: Following the synthesis, purification methods are employed to remove this compound and other impurities. Recrystallization from appropriate solvents, such as methanol or methanol/toluene mixtures, is a highly effective technique for significantly reducing the level of this impurity in the final product. google.com

Precursor Purity: Ensuring the high purity of intermediates, such as Trityl Candesartan Cilexetil, is crucial as impurities in earlier stages can be carried through or promote side reactions in subsequent steps. srce.hr

Forced degradation studies, where Candesartan Cilexetil is subjected to stress conditions like acid/base hydrolysis, oxidation, and heat, are performed to understand the degradation pathways and identify potential impurities, including this compound. nih.govresearchgate.net Analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Ultra High-Pressure Liquid Chromatography (UPLC), are used to monitor and quantify the levels of this impurity, ensuring they remain below the limits stipulated by regulatory bodies like the International Conference on Harmonisation (ICH). nih.govontosight.ai

Table 1: Key Precursors in Candesartan Cilexetil Synthesis This interactive table summarizes the precursor compounds involved in the synthesis of Candesartan Cilexetil.

| Precursor Compound Name | Chemical Role | Stage of Use |

|---|---|---|

| Trityl Candesartan Cilexetil | Protected form of the final molecule. | Final deprotection step. google.com |

| 2-Ethoxy-1-(4'-halophenyl)methyl-1H-benzimidazole-7-carboxylic acid 1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester | Benzimidazole core structure. | Pre-coupling intermediate. google.com |

| 2-(1-Trityl-1H-tetrazol-5-yl)phenylboronic acid | Biphenyl-tetrazole moiety provider. | Suzuki coupling reaction. google.com |

Table 2: Common Impurities in Candesartan Cilexetil Synthesis This interactive table lists significant impurities that can arise during the production of Candesartan Cilexetil.

| Impurity Name | Common Name / Abbreviation | Formation Pathway |

|---|---|---|

| This compound | EP Impurity B / O-Desethyl Candesartan Cilexetil | Hydrolysis/de-ethylation of the ethoxy group. nih.govresearchgate.net |

| 1N-Ethyl Candesartan Cilexetil | N/A | N-alkylation of the tetrazole ring. researchgate.net |

| 2N-Ethyl Candesartan Cilexetil | N/A | N-alkylation of the tetrazole ring. researchgate.net |

Derivatization Techniques for Enhanced Analytical Characterization and Research Applications

The primary application of pure this compound is as a reference standard for the analytical characterization and quality control of Candesartan Cilexetil API. lgcstandards.com Its availability allows for the development and validation of specific and sensitive analytical methods, such as UPLC and HPLC, to accurately quantify its presence in drug substances and products. smolecule.comnih.gov

While direct derivatization of this compound for routine analytical detection is not a common practice, derivatization techniques are highly relevant in the broader research context of sartans and their metabolites. Derivatization involves chemically modifying a compound to enhance its properties for analysis or to probe its biological activity.

Applications in Research:

Radiolabeling: A key research application of derivatization is the synthesis of radiolabeled analogues for use as tracers in imaging studies, such as Positron Emission Tomography (PET). For instance, candesartan has been derivatized to create [18F]Fluoropyridine–Candesartan to image angiotensin II type 1 (AT1) receptors. acs.org This same principle could be applied to this compound to investigate its specific binding characteristics or metabolic fate in vivo, should such a research need arise.

Enhanced Spectroscopic Detection: In analytical chemistry, derivatization is often used to improve the detectability of an analyte. For example, aldehydes can be reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a colored and UV-active derivative that is more easily detected by HPLC. ijpsonline.com While this compound is already chromophoric, analogous derivatization strategies could be developed to tag the molecule with a fluorescent or electrochemically active group for ultra-sensitive detection methods if required.

Synthesis of Analogues: The synthesis of various analogues of candesartan and its impurities, such as N-ethyl or oxo-derivatives, can be considered a form of derivatization. researchgate.netresearchgate.net These compounds are synthesized to aid in structural elucidation via techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) and to understand the structure-activity relationships of potential degradation products. researchgate.net

The analytical characterization of this compound itself relies on advanced separation and detection technologies that can resolve it from the parent drug and other closely related impurities.

Table 3: Analytical Techniques for the Characterization of this compound This interactive table outlines the primary analytical methods used to identify and quantify this compound.

| Analytical Technique | Purpose | Key Findings |

|---|---|---|

| UPLC / HPLC | Separation and quantification of impurities. nih.govnih.gov | Provides high-resolution separation from Candesartan Cilexetil and other process/degradation impurities. |

| Mass Spectrometry (MS) | Structural identification and confirmation. researchgate.netresearchgate.net | Confirms molecular weight (582.61 g/mol ) and fragmentation patterns for unambiguous identification. lgcstandards.com |

| NMR Spectroscopy | Definitive structural elucidation. researchgate.netresearchgate.net | Differentiates between isomers and confirms the 2-oxo-benzimidazole structure. |

Enzymatic Systems Governing Desethylation

The desethylation process relevant to candesartan metabolism primarily occurs after the prodrug, candesartan cilexetil, has been converted to the active candesartan molecule.

The O-deethylation of the active candesartan molecule to its inactive metabolite is a minor metabolic pathway, accounting for less than 20% of its elimination. drugbank.com This biotransformation is mediated specifically by the Cytochrome P450 isoenzyme CYP2C9 in the liver. drugbank.comfda.govnih.gov Studies have confirmed that while candesartan is a substrate for CYP2C9, its metabolism via this pathway is limited. fda.govfda.gov.ph

Genetic variations in the CYP2C9 enzyme, such as the CYP2C93 allele, can influence the metabolic rate of candesartan. Research involving human liver microsomes and yeast-expressed enzymes has shown that the variant enzyme may exhibit different kinetics compared to the wild-type. nih.govresearchgate.net For instance, one study found that the wild-type CYP2C91 showed a lower Michaelis-Menten constant (Km) and higher intrinsic clearance (Vmax/Km) for candesartan metabolism compared to the CYP2C9*3 variant, suggesting that the genetic polymorphism can alter metabolic activity. nih.govresearchgate.net

| CYP2C9 Variant | Km (μM) | Vmax/Km (relative value) | Reference |

|---|---|---|---|

| Wild-type (CYP2C91) | 345 | Higher (approx. 3x) | nih.govresearchgate.net |

| Leu359 variant (CYP2C93) | 439 | Lower (approx. 1/3) | nih.govresearchgate.net |

While oxidative metabolism is largely the domain of CYPs, other non-CYP enzymes like uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs) are also involved in the metabolism of candesartan. Specifically, UGT1A3 mediates the N-glucuronidation of candesartan, which is another pathway for its elimination. drugbank.comnih.gov However, there is no evidence in the reviewed literature to suggest that non-CYP enzymes are involved in the O-deethylation of candesartan or the formation of this compound as a metabolite in vivo. The latter is consistently characterized as a product of chemical degradation. researchgate.netresearchgate.net

Role of Cytochrome P450 Isoenzymes (CYP) in Metabolite Formation

Species-Specific Metabolic Differences Leading to this compound (Preclinical Focus)

Preclinical studies in various animal models, including rats and rabbits, have been instrumental in characterizing the pharmacology of candesartan cilexetil. nih.govresearchgate.netportico.org These studies confirm that, as in humans, the primary biotransformation is the rapid and complete conversion of the prodrug to active candesartan during gastrointestinal absorption. nih.gov

The formation of the inactive O-desethyl metabolite (MII) has been observed in preclinical toxicokinetic evaluations. sukl.gov.cz For example, in a study on juvenile rats, metabolite M-II was monitored alongside the prodrug and the active candesartan. sukl.gov.cz While these studies establish the presence of the desethylation pathway in preclinical species, the literature does not provide specific data on the metabolic formation of "this compound" itself. Species differences noted in preclinical trials are often attributed to varying sensitivity to the pharmacological effects of candesartan rather than significant differences in the metabolic pathways. researchgate.net

In Vitro Metabolic Stability and Formation Kinetics of this compound

The stability of candesartan cilexetil has been extensively studied under various in vitro conditions. These studies are crucial for understanding its degradation profile, which is where this compound is prominently identified.

Research has shown that candesartan cilexetil is susceptible to degradation under stress conditions. In acidic and neutral aqueous environments, it degrades to form this compound. researchgate.net This degradation is a result of chemical hydrolysis. researchgate.netresearchgate.net The compound is also known to be sensitive to pressure, which can induce chemical degradation during the tablet manufacturing process. researchgate.net

Studies on the stability of candesartan cilexetil in rabbit intestinal fluids showed rapid degradation, which was attributed to enzymatic hydrolysis of the ester prodrug. japsonline.com This highlights the intended instability of the prodrug form in the gut environment to release the active moiety.

The formation of this compound is thus a matter of chemical kinetics related to degradation rather than enzymatic formation kinetics. It is recognized as a known impurity in pharmaceutical preparations. researchgate.netnih.gov

| Compound | Formation Condition | Pathway | Reference |

|---|---|---|---|

| Candesartan | In vivo (Gastrointestinal Tract) | Enzymatic Hydrolysis (Esterases) | drugbank.comfda.gov |

| O-desethyl-candesartan (MII) | In vivo (Liver) | Enzymatic O-deethylation (CYP2C9) | drugbank.comfda.gov |

| This compound | In vitro (Acidic/Neutral pH, Heat, Humidity) | Chemical Degradation/Hydrolysis | researchgate.netresearchgate.net |

Identification of Intermediate Metabolites in the Desethylation Cascade

The metabolic cascade beginning with candesartan cilexetil involves distinct and sequential steps. The first and most critical intermediate in the pathway leading to any further metabolism is the active drug, candesartan .

The process can be outlined as follows:

Candesartan Cilexetil (Prodrug) is administered orally.

During absorption in the gastrointestinal tract, it is completely hydrolyzed by esterases into the key active intermediate, Candesartan . drugbank.comfda.govresearchgate.net

A minor fraction of the circulating Candesartan is then metabolized in the liver via O-deethylation by the CYP2C9 enzyme. drugbank.comfda.gov.ph

This desethylation step produces the final inactive metabolite, O-desethyl-candesartan (also known as MII or CV-15959). fda.govnih.gov

Therefore, candesartan is the sole intermediate metabolite in the cascade that leads to the formation of the O-desethylated product. There is no evidence from the reviewed literature to suggest that this compound is an intermediate or product within this metabolic cascade in vivo. It is consistently identified as a degradation impurity of the parent prodrug. researchgate.netresearchgate.net

Advanced Analytical Methodologies for Desethyl Candesartan Cilexetil Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone in pharmaceutical analysis due to its high resolution, sensitivity, and versatility. Its application is crucial for the separation and quantification of Desethyl Candesartan (B1668252) Cilexetil from the active pharmaceutical ingredient (API) and other related impurities.

Method Development for Desethyl Candesartan Cilexetil Separation and Quantification

The development of a robust HPLC method for the separation and quantification of this compound involves meticulous optimization of several chromatographic parameters. Reversed-phase HPLC is the most commonly employed mode for this analysis.

A typical HPLC method utilizes a C18 column as the stationary phase, which provides excellent separation for non-polar to moderately polar compounds like this compound. The mobile phase usually consists of a mixture of an acidic buffer (e.g., phosphate (B84403) buffer) and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The acidic pH of the mobile phase is critical for achieving sharp and symmetrical peaks by suppressing the ionization of acidic and basic functional groups within the molecule.

Gradient elution is often preferred over isocratic elution to achieve optimal separation of a complex mixture of impurities, including this compound, within a reasonable run time. The detection is typically carried out using a UV detector at a wavelength where both Candesartan Cilexetil and its impurities exhibit significant absorbance, commonly around 254 nm. nih.gov

Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring its linearity, accuracy, precision, specificity, and robustness. The limit of detection (LOD) and limit of quantification (LOQ) are also established to ensure that trace levels of this compound can be reliably detected and quantified. For instance, a UPLC method was developed to quantify Desethyl CCX and other impurities, demonstrating linearity over a range of the limit of quantification to 2 μg/mL with a correlation coefficient (r²) of ≥0.999. nih.govnih.gov

Table 1: Exemplary HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Chromatographic Mode | Reversed-Phase HPLC |

| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.01 M Phosphate Buffer (pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10-20 µL |

Chiral HPLC for Enantiomeric Purity Assessment

Candesartan Cilexetil is a prodrug that contains a chiral center, and it is administered as a racemic mixture. nih.govderpharmachemica.com Consequently, its metabolite, this compound, also possesses a chiral center. The two enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. Therefore, it is essential to assess the enantiomeric purity of this compound.

Chiral HPLC is the technique of choice for separating and quantifying enantiomers. This is achieved by using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the chiral separation of pharmaceutical compounds.

The development of a chiral HPLC method for this compound would involve screening various CSPs and optimizing the mobile phase composition, which often consists of a mixture of alkanes (e.g., hexane (B92381) or heptane) and an alcohol (e.g., ethanol (B145695) or isopropanol), to achieve baseline separation of the enantiomers. While specific methods for the chiral separation of this compound are not extensively reported, the principles applied to the chiral separation of Candesartan Cilexetil are directly applicable. ijpbs.com The validation of such a method would be crucial to ensure its ability to accurately determine the enantiomeric excess and control the stereochemical purity of the impurity.

Mass Spectrometry (MS) Techniques for this compound Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. When coupled with a separation technique like liquid chromatography, it becomes an indispensable tool for the identification and structural elucidation of pharmaceutical impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Complex Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it ideal for the detection and quantification of trace levels of this compound in complex matrices such as biological fluids (plasma, urine) or in the presence of a large excess of the API. semanticscholar.org

In an LC-MS/MS system, the analyte is first separated by HPLC and then introduced into the mass spectrometer. The precursor ion corresponding to this compound is selected in the first mass analyzer (MS1), fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer (MS2). This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity, as only the molecules that produce a specific set of fragment ions are detected.

This technique has been successfully employed for the identification and characterization of various impurities of Candesartan Cilexetil. nih.govresearchgate.net The high sensitivity of LC-MS/MS allows for the quantification of impurities at levels far below those achievable with UV detection.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This level of accuracy allows for the determination of the elemental composition of an unknown compound, which is a critical step in its structural elucidation.

When an unknown impurity is detected by HPLC, it can be further analyzed by LC-HRMS. The accurate mass of the molecular ion of the impurity can be used to propose a molecular formula. The fragmentation pattern obtained from MS/MS experiments on the HRMS instrument provides valuable information about the structure of the molecule. For instance, HRMS has been used to identify and characterize various process-related and degradation impurities of Candesartan Cilexetil. srce.hrresearchgate.netscilit.com The structural elucidation of this compound can be unequivocally confirmed by comparing its HRMS data (accurate mass and fragmentation pattern) with that of a synthesized reference standard.

Table 2: Mass Spectrometric Data for this compound

| Parameter | Value |

| Molecular Formula | C₃₁H₃₀N₆O₆ |

| Molecular Weight | 582.61 g/mol |

| Monoisotopic Mass | 582.2227 Da |

| Primary MS Technique for Quantification | LC-MS/MS (MRM mode) |

| Primary MS Technique for Structural Elucidation | LC-HRMS |

Ion Mobility Spectrometry (IMS-MS) for Isomeric Differentiation

Ion Mobility Spectrometry (IMS) is a gas-phase separation technique that separates ions based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which can be particularly useful for differentiating isomeric compounds that have the same mass-to-charge ratio and may not be separable by chromatography alone. researchgate.netacs.org

This compound can exist as enantiomers and potentially other isomers. IMS-MS has the potential to differentiate these isomers based on their different collision cross-sections (CCS), which is a measure of their three-dimensional shape in the gas phase. nih.gov Even if the isomers co-elute from the HPLC column, they can be separated in the ion mobility cell before entering the mass spectrometer.

While the specific application of IMS-MS for the analysis of this compound has not been widely reported, the technique has shown great promise in the broader field of pharmaceutical analysis for impurity profiling and the separation of isomeric drug metabolites. researchgate.netnih.gov The ability of IMS-MS to provide information on the gas-phase conformation of molecules makes it a valuable research tool for the in-depth characterization of pharmaceutical impurities like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (Beyond Basic Identification)

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a definitive tool for the structural elucidation of this compound, going beyond simple identification to provide unambiguous confirmation of its molecular architecture. nih.govresearchgate.net While mass spectrometry provides valuable information on the molecular weight and fragmentation patterns, NMR offers detailed insights into the connectivity of atoms and the stereochemistry of the molecule. researchgate.net

Advanced one-dimensional (1D) and two-dimensional (2D) NMR experiments are extensively utilized for the complete assignment of proton (¹H) and carbon (¹³C) signals. researchgate.netresearchgate.net Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) help in differentiating between CH, CH₂, and CH₃ groups. researchgate.net Furthermore, 2D NMR experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing the intricate network of proton-proton and proton-carbon correlations within the molecule. researchgate.netresearchgate.net These advanced methods are particularly crucial for distinguishing this compound from other closely related impurities of Candesartan Cilexetil. researchgate.net For instance, 2D NOESY experiments can reveal through-space correlations, aiding in the definitive assignment of regioisomers. researchgate.net The structural confirmation of impurities like this compound is often accomplished after their isolation from the bulk drug or degradation mixtures using techniques like semi-preparative HPLC. nih.gov

Table 1: Key NMR Techniques for this compound Structural Confirmation

| NMR Technique | Purpose in Structural Elucidation of this compound |

| ¹H NMR | Provides information on the number, environment, and connectivity of protons. |

| ¹³C NMR | Determines the number and types of carbon atoms in the molecule. |

| DEPT | Differentiates between CH, CH₂, and CH₃ carbon signals. researchgate.net |

| COSY | Establishes proton-proton (H-H) correlations through covalent bonds. |

| HSQC | Correlates directly bonded proton and carbon atoms. researchgate.net |

| HMBC | Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for connecting molecular fragments. researchgate.netresearchgate.net |

| NOESY | Identifies protons that are close in space, aiding in stereochemical assignments and differentiating regioisomers. researchgate.net |

Validation Protocols for Analytical Methods of this compound

The validation of analytical methods used for the quantification of this compound is paramount to ensure the reliability and accuracy of the results. These validation protocols are established in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). researchgate.netjocpr.com A validated method provides assurance that it is suitable for its intended purpose, which in this case is the accurate measurement of a specific impurity.

A crucial aspect of method validation is establishing the relationship between the concentration of this compound and the analytical response.

Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov For this compound, this is typically demonstrated by preparing a series of solutions at different concentrations and analyzing them. nih.gov The response is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (r²), typically ≥0.999, indicates a strong linear relationship. nih.govnih.gov The range is the interval between the upper and lower concentration levels for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov For instance, a validated UPLC method for Candesartan Cilexetil and its impurities, including this compound, showed linearity from the limit of quantification (LOQ) up to 2.0 μg/mL. nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. researchgate.net These parameters are critical for quantifying trace levels of impurities. For example, a spectrofluorimetric method for Candesartan Cilexetil reported an LOD of 0.25 ng/mL and an LOQ of 0.77 ng/mL. researchgate.net In another study using derivative spectroscopy, the LOD and LOQ for Candesartan were found to be 0.5 µg/ml and 1.63 µg/ml, respectively. ijpsr.com

Table 2: Example Linearity and Sensitivity Data for an Analytical Method

| Parameter | Typical Value/Range | Reference |

| Linearity Range | LOQ to 2.0 μg/mL | nih.govresearchgate.net |

| Correlation Coefficient (r²) | ≥ 0.999 | nih.govnih.gov |

| Limit of Detection (LOD) | 0.25 ng/mL | researchgate.net |

| Limit of Quantification (LOQ) | 0.77 ng/mL | researchgate.net |

Ensuring that the analytical method is specific for this compound and is not affected by other components in the sample is essential.

Specificity and Selectivity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. semanticscholar.org This is often demonstrated by showing that there is no interference from placebo or other known impurities at the retention time of this compound. nih.govsemanticscholar.org Forced degradation studies, where the drug product is exposed to stress conditions like acid, base, oxidation, heat, and light, are also performed to show that the method can separate this compound from any potential degradation products. researchgate.netnih.gov

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. jocpr.comijpbs.com For a liquid chromatography method, these variations might include changes in the mobile phase composition, pH, flow rate, and column temperature. jocpr.comijpbs.com The method is considered robust if the results remain within acceptable criteria despite these minor changes. ijpbs.com

Linearity, Range, and Limit of Detection/Quantification

Sample Preparation Strategies for Diverse Preclinical Biological Matrices

The accurate quantification of this compound in preclinical biological matrices such as plasma and urine requires efficient sample preparation techniques to remove interfering endogenous components. ebi.ac.ukactapharmsci.com The choice of method depends on the nature of the biological matrix and the analytical technique being used.

Commonly employed sample preparation strategies include:

Protein Precipitation (PPT): This is a simple and rapid method often used for plasma samples. ijpbs.comactapharmsci.com It involves the addition of an organic solvent, such as acetonitrile or methanol, to the plasma sample to precipitate proteins. actapharmsci.com After centrifugation, the supernatant containing the analyte of interest can be directly injected into the analytical system or further processed. actapharmsci.com Acetonitrile has been shown to provide excellent recovery and reproducibility for the extraction of candesartan from human plasma. actapharmsci.com

Liquid-Liquid Extraction (LLE): LLE is a widely used technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. ebi.ac.uknih.gov This method can provide a cleaner extract than PPT. For the analysis of candesartan and its metabolites in human plasma and urine, LLE has been successfully employed. ebi.ac.uk A mixture of tert-butyl-methyl-ether and dichloromethane (B109758) has been found to be effective for the extraction of candesartan. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that can yield very clean extracts. scribd.comnih.gov It involves passing the liquid sample through a solid sorbent material that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a suitable solvent. scribd.com C18 cartridges are commonly used for the SPE of candesartan and its related compounds from biological fluids. scribd.com However, it is important to note that the stability of the analyte during the SPE process must be considered, as hydrolysis and transesterification reactions of Candesartan Cilexetil have been observed during the drying step after elution with methanol. nih.govresearchgate.net

Table 3: Comparison of Sample Preparation Techniques for Biological Matrices

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Precipitation of proteins using an organic solvent. actapharmsci.com | Simple, fast, and cost-effective. | May result in less clean extracts and matrix effects. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. ebi.ac.uk | Good cleanup and concentration capabilities. | Can be labor-intensive and may use large volumes of organic solvents. |

| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent. scribd.com | High selectivity, high recovery, and clean extracts. scribd.com | Can be more expensive and time-consuming than PPT or LLE. |

Based on a comprehensive review of scientific literature, it is not possible to generate the requested article on the preclinical pharmacological characterization of "this compound."

The specified compound, this compound, is consistently identified in scientific and regulatory documents as a process-related impurity and a degradation product of the primary drug, Candesartan Cilexetil. smolecule.comresearchgate.netontosight.aigoogle.comresearchgate.net Its significance in the literature is almost exclusively related to its monitoring and control for the quality assurance of the final pharmaceutical product. cbg-meb.nlcbg-meb.nlgeneesmiddeleninformatiebank.nlijprs.comgoogle.com

A thorough search for preclinical data has revealed a critical lack of information regarding the specific pharmacological properties of this compound itself. The detailed research findings required to populate the requested outline, including:

Preclinical Pharmacological Characterization of Desethyl Candesartan Cilexetil: Beyond Clinical Contexts

Functional Antagonism in Isolated Tissue Preparations:No research detailing the functional antagonism of this specific compound in isolated tissues has been found.

While extensive preclinical pharmacological data exists for the active metabolite, Candesartan (B1668252), and its prodrug, Candesartan Cilexetil, nih.govscience.govnih.govnih.govnih.gov this information does not pertain to the Desethyl Candesartan Cilexetil impurity. Adhering to the strict instructions to focus solely on this compound and the provided outline prevents the creation of an article, as the necessary scientific evidence is not documented in the available literature.

In Vivo Preclinical Pharmacodynamic Effects in Animal Models

Preclinical studies in various animal models have been instrumental in characterizing the pharmacodynamic profile of candesartan cilexetil. These in vivo experiments have demonstrated its effects on the cardiovascular, renal, and neurohumoral systems, providing a foundational understanding of its mechanism of action.

The antihypertensive efficacy of candesartan cilexetil has been extensively demonstrated across several animal models of hypertension. nih.govnih.gov In spontaneously hypertensive rats (SHR), as well as in 2-kidney-1-clip and 1-kidney-1-clip renal hypertensive rats, candesartan cilexetil produced a slow-onset, long-lasting antihypertensive effect without a rebound effect upon withdrawal. nih.gov Studies in conscious dogs with elevated plasma renin activity showed significant reductions in blood pressure. fda.gov For instance, a notable decrease of 35 to 40 mmHg was observed, with the effect lasting over 10 hours. fda.gov In normotensive rats, higher amounts of the compound caused a modest blood pressure reduction of approximately 10 mmHg without affecting heart rate. fda.gov The antihypertensive activity is linked to the state of the renin-angiotensin system, as its effect was not significant in DOCA/salt hypertensive rats, a model characterized by suppressed plasma renin activity. fda.gov The potent and sustained antihypertensive effects are attributed to candesartan's characteristics as an insurmountable antagonist that binds tightly to and dissociates slowly from the AT1 receptor. nih.govresearchgate.net

Table 1: Antihypertensive Effects of Candesartan Cilexetil in Various Animal Models

| Animal Model | Key Findings | Reference(s) |

| Spontaneously Hypertensive Rats (SHR) | Long-lasting antihypertensive action; ED25 = 0.68 mg/kg. | nih.govresearchgate.net |

| Renal Hypertensive Rats (1K-1C & 2K-1C) | Demonstrated antihypertensive efficacy. | nih.govnih.gov |

| Normotensive Rats | Modest blood pressure lowering (~10 mmHg) at higher doses. | fda.gov |

| Conscious Dogs (High PRA) | Blood pressure reduction of 25-40 mmHg. | fda.gov |

| DOCA/Salt Hypertensive Rats | No significant blood pressure lowering effect. | fda.gov |

Beyond its blood pressure-lowering effects, candesartan cilexetil has demonstrated significant end-organ protection in preclinical studies. nih.govnih.gov These protective effects are evident in both the cardiac and renal systems and can, in some cases, be independent of the compound's hemodynamic effects. nih.govresearchgate.net

In various animal models of renal dysfunction, candesartan cilexetil reduced proteinuria and albuminuria and inhibited adverse histopathological renal changes. nih.gov A study in spontaneously hypercholesterolemic (SHC) rats, which develop progressive focal glomerulosclerosis, found that candesartan cilexetil significantly inhibited proteinuria and histological changes such as glomerulosclerosis, cast formation, and interstitial mononuclear cell infiltration. nih.gov In 5/6 nephrectomized rats, a model of chronic renal failure, candesartan cilexetil demonstrated renal protective effects, highlighting its potential to ameliorate progressive renal injury. core.ac.uk

Preclinical cardiac studies have shown that candesartan cilexetil can lead to the prevention and regression of left ventricular hypertrophy and cardiac fibrosis. nih.gov It also protected the heart against ischemia-reperfusion injury and reduced myocardial damage during myocarditis in animal models. nih.gov In dogs with experimentally induced pulmonary stenosis leading to right ventricular pressure overload, treatment with candesartan effectively prevented myocardial remodeling, an effect not seen with the ACE inhibitor enalapril. nih.gov

Table 2: Renal and Cardiac Protective Effects of Candesartan Cilexetil in Preclinical Models

| Model | Organ | Key Protective Effects | Reference(s) |

| Spontaneously Hypercholesterolemic (SHC) Rats | Kidney | Inhibited proteinuria, glomerulosclerosis, and cast formation. | nih.gov |

| 5/6 Nephrectomized Rats | Kidney | Ameliorated progressive renal injury, reduced glomerulosclerosis and interstitial fibrosis. | core.ac.uk |

| Stroke-Prone SHR | Kidney | Prevented nephrosclerosis. | researchgate.net |

| Various Hypertensive Models | Heart | Caused prevention and regression of left ventricular hypertrophy and cardiac fibrosis. | nih.govresearchgate.net |

| Ischemia-Reperfusion Models | Heart | Protected against ischemia-reperfusion injury. | nih.gov |

| Dogs with Pulmonary Stenosis | Heart | Prevented right ventricular myocardial remodeling. | nih.gov |

Candesartan cilexetil fundamentally interacts with the renin-angiotensin-aldosterone system (RAAS). science.gov By selectively blocking the AT1 receptor, candesartan prevents angiotensin II from exerting its physiological effects, such as vasoconstriction and aldosterone (B195564) secretion. fda.gov This blockade interrupts the negative feedback loop of angiotensin II on renin secretion. fda.gov

Consequently, administration of candesartan cilexetil leads to predictable changes in RAAS parameters. nih.gov Animal studies consistently report dose-dependent increases in plasma renin activity and circulating levels of angiotensin I and angiotensin II. nih.govfda.govfda.gov Concurrently, aldosterone levels have been shown to decrease following application of the drug. nih.gov A comparative study in male Sprague-Dawley rats found that candesartan cilexetil produced increases in plasma renin activity and renal renin mRNA levels that were very similar to those caused by the ACE inhibitor ramipril (B1678797) and the AT1 receptor blocker losartan. nih.gov

Table 3: Effects of Candesartan Cilexetil on Renin-Angiotensin System (RAS) Components in Rats

| RAS Component | Effect | Animal Model | Reference(s) |

| Plasma Renin Activity (PRA) | Increased | Conscious Normotensive Rats, Sprague-Dawley Rats | fda.govnih.gov |

| Renal Renin mRNA | Increased | Sprague-Dawley Rats | nih.gov |

| Plasma Angiotensin II | Increased | Healthy subjects, hypertensive, and heart failure patients | nih.govfda.gov |

| Plasma Aldosterone | Decreased | Animal Models | nih.gov |

| Adrenal AT1b Receptor mRNA | Decreased | Sprague-Dawley Rats | nih.gov |

Preclinical Pharmacokinetics and Disposition of Desethyl Candesartan Cilexetil in Animal Models

Absorption and Bioavailability in Various Preclinical Species

Direct administration and subsequent absorption studies of Desethyl Candesartan (B1668252) Cilexetil are not detailed in preclinical literature, as it is primarily formed in vivo. The parent prodrug, Candesartan Cilexetil, is absorbed from the small intestine and is completely hydrolyzed to the pharmacologically active metabolite, Candesartan (M-I), during this process. nih.gov No detectable concentration of unchanged Candesartan Cilexetil is typically found in plasma. nih.gov

The formation of Desethyl Candesartan (CV-15959) occurs subsequently, as a minor metabolic product of Candesartan. drugbank.com In studies with rats and dogs, Candesartan was the main compound present in plasma, with Desethyl Candesartan being a minor component. nih.gov The bioavailability of the primary active metabolite, Candesartan, has been determined in these species. In rats, the bioavailability of Candesartan was 28%, while in dogs, it was 5%. nih.gov

The extent of formation of the desethyl metabolite relative to the active drug has been characterized. Following intravenous administration, the area under the curve (AUC) ratio of the desethyl metabolite (MII) to Candesartan was approximately 0.16. fda.gov This ratio increased to about 0.27 after oral administration, indicating that a small fraction of the administered dose is ultimately converted to this inactive form. fda.gov In healthy human volunteers, serum concentrations of CV-15959 were found to be much lower than those of Candesartan, reaching peak levels more slowly, approximately 4 to 9 hours after dosing. mzsr.sk

| Parameter | Rats | Dogs |

| Bioavailability of Candesartan (M-I) | 28% | 5% |

| Time to Peak Plasma Concentration (Tmax) of Candesartan (M-I) | 2.3 h | 1.3 h |

| Peak Plasma Concentration (Cmax) of Candesartan (M-I) | 0.280 µg/mL | 0.012 µg/mL |

| Elimination Half-life (t1/2) of Candesartan (M-I) | 3.8 h | 4.3 h |

| Data derived from studies on the disposition of Candesartan Cilexetil. nih.gov |

Tissue Distribution and Compartmental Analysis

Following administration of Candesartan Cilexetil in rats, the active metabolite Candesartan (M-I) was found to be widely distributed in tissues, including the target vascular tissues. nih.gov Studies have shown that the elimination of Candesartan from blood vessels was slower than from plasma, which may contribute to its sustained therapeutic effect. nih.gov After 14 days of daily oral dosing in rats, there was no significant accumulation of drug-related compounds observed in the body. nih.gov

Specific distribution studies focusing solely on the Desethyl Candesartan (CV-15959) metabolite are limited. However, as a metabolite of Candesartan, its distribution is expected to follow a similar, albeit less extensive, pattern. Animal studies have indicated that Candesartan crosses the placental barrier and is distributed in the fetus. nih.gov

Candesartan, the precursor to the desethyl metabolite, is highly bound to plasma proteins. drugbank.comnih.gov In vitro studies determined the plasma protein binding to be greater than 99%. drugbank.comnih.gov Specifically, binding was measured at 99.8% and it was noted that Candesartan does not penetrate red blood cells. fda.gov In rats, the plasma protein binding was 97%. acs.org This high degree of binding restricts the apparent volume of distribution. fda.gov Given its structural similarity, the Desethyl Candesartan metabolite is also anticipated to exhibit high plasma protein binding.

Organ-Specific Distribution and Accumulation

Elimination Pathways and Excretion Profiles

The elimination of drug-related compounds following the administration of Candesartan Cilexetil occurs through both renal and fecal (via biliary) routes. drugbank.comfda.gov In preclinical studies with rats and dogs, Candesartan and its metabolites were predominantly eliminated in the feces through biliary excretion. nih.gov

After oral administration of radiolabeled Candesartan Cilexetil, approximately 33% of the radioactivity was recovered in the urine and 67% in the feces. fda.govguidechem.com Intravenous administration resulted in a similar profile, with over 90% of the dose excreted within 72 hours. fda.gov This indicates that both urinary and biliary pathways are significant for the clearance of Candesartan and its metabolites, including Desethyl Candesartan.

| Excretion Route | Percentage of Recovered Radioactivity (Oral Dose) |

| Urine | ~33% |

| Feces (via bile) | ~67% |

| Data reflects total radioactivity from Candesartan and its metabolites. fda.govguidechem.com |

Renal and Biliary Excretion Routes

Pharmacokinetic Modeling and Simulation (Population PK for Animal Data)

A thorough review of published scientific literature yielded no specific studies on the pharmacokinetic modeling or simulation for Desethyl Candesartan Cilexetil in any animal models. Population pharmacokinetic (PopPK) models are extensively developed for the active moiety, candesartan, to understand its behavior in various populations, including pediatric patients and those with specific disease states like heart failure. sukl.gov.cznih.govnih.govresearchgate.net These models for candesartan help in elucidating the impact of covariates such as weight, renal function, and genetic polymorphisms on its clearance and distribution. nih.govresearchgate.net However, this body of research does not extend to the this compound impurity.

Influence of Physiological Factors and Disease States on Preclinical Pharmacokinetics

There is no available information detailing the influence of physiological factors or disease states on the preclinical pharmacokinetics of this compound.

Extensive research has been conducted on the parent compound, candesartan cilexetil, and its active metabolite, candesartan, in various animal models of disease. These studies have demonstrated the efficacy of candesartan cilexetil in conditions such as hypertension and renal dysfunction in rodent models. nih.govresearchgate.netnih.gov For instance, in preclinical studies with neonatal and juvenile rats, candesartan administration was shown to affect body and heart weight, which is considered an extension of its pharmacological action. sukl.gov.cz Furthermore, the pharmacokinetics of candesartan have been evaluated in the context of liver impairment in humans, showing no clinically significant effects in mild to moderate disease. nih.gov Studies in hypertensive children, many with underlying renal disorders, have also characterized the pharmacokinetics of candesartan. nih.gov

However, none of these studies provide specific data or analysis on the disposition of this compound or how its pharmacokinetic profile might be altered by such physiological and pathological conditions in animal models. The focus remains strictly on the active drug, candesartan.

Impurity Profiling and Stability Assessment of Desethyl Candesartan Cilexetil As a Reference Standard

Identification and Characterization of Related Substances

Desethyl Candesartan (B1668252) Cilexetil is officially recognized as Candesartan Cilexetil Related Compound B by the United States Pharmacopeia (USP). uspnf.com It is one of several potential impurities that must be monitored in Candesartan Cilexetil drug substances and products. researchgate.net The presence of these impurities can arise from the manufacturing process or from the degradation of the API over time. nih.gov

For quality control purposes, a suite of related substances is often monitored. While Desethyl Candesartan Cilexetil (Impurity B) is a key focus, other documented impurities of Candesartan Cilexetil include:

Candesartan Cilexetil Related Compound A (Candesartan Ethyl Ester): An ethyl ester analog. synzeal.com

Candesartan Cilexetil Related Compound F: An N-ethyltetrazole isomer. uspnf.com

1N-ethyl candesartan cilexetil & 2N-ethyl candesartan cilexetil: Isomeric impurities. researchgate.net

1N-ethyl oxo candesartan cilexetil & 2N-ethyl oxo candesartan cilexetil: Oxidative degradation products. researchgate.net

Candesartan: The active metabolite, which can form via hydrolysis. researchgate.net

The identification and quantification of these substances are typically performed using high-performance liquid chromatography (HPLC) or ultra-high-pressure liquid chromatography (UPLC) methods, which are designed to separate the main component from all potential impurities. nih.govresearchgate.net

Forced Degradation Studies to Elucidate Degradation Pathways

Forced degradation, or stress testing, is a critical component of pharmaceutical development that helps to identify the likely degradation products and establish the intrinsic stability of a drug substance. researchgate.net Studies performed on Candesartan Cilexetil reveal the conditions under which this compound and other impurities are formed. nih.gov

Hydrolysis is a primary degradation pathway for Candesartan Cilexetil. wisdomlib.org The rate and primary products of this degradation are highly dependent on pH. smolecule.com

Acidic Conditions (e.g., 1N HCl): Candesartan Cilexetil shows significant degradation under acidic hydrolysis. scirp.orgscholarsresearchlibrary.com This process specifically leads to the formation of this compound. nih.govresearchgate.net One study noted that after treatment with 1N HCl, Candesartan Cilexetil degraded, with this compound being a resulting impurity. nih.gov

Neutral Conditions (e.g., Water): In neutral aqueous solutions, Candesartan Cilexetil is also susceptible to hydrolysis, leading to the formation of this compound. researchgate.netnih.gov Some studies have reported maximum degradation under neutral hydrolysis compared to other conditions. nih.gov However, other reports suggest the drug is relatively stable in neutral water hydrolysis at room temperature. scirp.org

Basic Conditions (e.g., 0.1N NaOH): Under alkaline conditions, Candesartan Cilexetil degrades substantially. scholarsresearchlibrary.cominnovareacademics.in The primary degradation product in a basic medium is typically the active metabolite, Candesartan, rather than this compound. researchgate.net

Table 1: Summary of Candesartan Cilexetil Degradation under Hydrolytic Stress This table is a synthesis of findings from multiple forced degradation studies. Percentages can vary based on the exact conditions (time, temperature, reagent concentration).

| Stress Condition | Observation | Primary Degradation Product(s) | Reference |

|---|---|---|---|

| Acid Hydrolysis (e.g., 1N HCl) | Significant Degradation | This compound | nih.govresearchgate.net |

| Neutral Hydrolysis (Water) | Moderate to Significant Degradation | This compound | researchgate.netnih.gov |

| Alkaline Hydrolysis (e.g., 0.1N NaOH) | Significant Degradation | Candesartan | researchgate.netinnovareacademics.in |

The response of Candesartan Cilexetil to oxidative stress (e.g., using hydrogen peroxide, H₂O₂) appears varied in the literature. Some studies report that the drug is stable under oxidative conditions. nih.gov In contrast, other studies have found that considerable degradation occurs under oxidative stress, though this compound is not typically cited as the primary product. scirp.orgscholarsresearchlibrary.com Instead, impurities like 1N-ethyl oxo and 2N-ethyl oxo candesartan cilexetil may form. researchgate.net

Photolytic Stability: When exposed to light as per ICH Q1B guidelines, some studies report that Candesartan Cilexetil degrades significantly. nih.gov However, other studies have found it to be stable under photolytic conditions. scirp.org This discrepancy may be due to differences in the physical form of the drug (solid vs. solution) or the specific experimental setup.

Thermal Stability: When subjected to dry heat (e.g., 60°C), Candesartan Cilexetil is generally found to be stable. scirp.orgnih.gov However, prolonged thermal stress can lead to the formation of several impurities, including this compound. nih.gov

Table 2: Findings from Oxidative, Photolytic, and Thermal Degradation Studies This table summarizes the general stability profile of Candesartan Cilexetil, which informs the stability of its desethyl derivative.

| Stress Condition | General Finding | Potential Degradants | Reference |

|---|---|---|---|

| Oxidative (e.g., 3% H₂O₂) | Conflicting reports; ranges from stable to considerable degradation. | Oxo-derivatives | researchgate.netscirp.orgnih.gov |

| Photolytic (UV/Visible Light) | Conflicting reports; ranges from stable to significant degradation. | Not specified as Desethyl | scirp.orgnih.gov |

| Thermal (Dry Heat) | Generally stable, but degradation can occur under prolonged stress. | This compound, Oxo-derivatives | nih.govscirp.org |

Oxidative Degradation Studies

Storage Conditions and Long-Term Stability Protocols

As a pharmaceutical reference standard, this compound must be stored under controlled conditions to ensure its purity and integrity over time. usp.orgedqm.eu Long-term stability protocols are established based on ICH guidelines to define a re-test period. europa.euqlaboratories.com

Storage Conditions: Reference standards are typically stored in their original, tightly sealed containers, protected from light and humidity. usp.org For many chemical reference standards, cold storage (2°C to 8°C) or frozen storage (-20°C) is recommended to minimize chemical degradation and microbial growth. pharmaguideline.comq1scientific.com The specific storage instructions provided by the manufacturer or pharmacopeia must be strictly followed. edqm.eu

Long-Term Stability Protocols: Long-term stability studies are conducted under specified conditions, most commonly 25°C/60% RH or 30°C/65% RH. gmpinsiders.com Testing is performed at regular intervals (e.g., every 3 months for the first year, every 6 months for the second, and annually thereafter) to monitor for any changes in purity or the emergence of new degradation products. europa.euamsbiopharma.com Accelerated stability studies (e.g., 40°C/75% RH for 6 months) are used to predict the long-term stability profile and support the establishment of storage conditions and shelf life. gmpinsiders.comamericanpharmaceuticalreview.com

Role of this compound as a Reference Standard in Pharmaceutical Quality Control

Impurity reference standards are indispensable tools in pharmaceutical quality control, serving as the benchmark for ensuring the safety, efficacy, and quality of drug products. pharmamirror.compharmaffiliates.com this compound, in its role as a highly purified reference standard, serves several critical functions: pharmiweb.com

Identification: It is used to positively identify the this compound peak in chromatograms of the API or finished product. This qualitative analysis confirms the presence of this specific impurity. labinsights.nl

Quantification: The reference standard is used to accurately determine the amount of this compound present in a test sample. This is crucial for ensuring that the impurity level remains below the reporting, identification, and qualification thresholds set by regulatory bodies like the ICH. knorspharma.com

Method Validation: Analytical methods used for routine quality control must be validated to prove they are accurate, precise, and specific. The this compound reference standard is essential for validating that the method can reliably detect and quantify this impurity. knorspharma.comsynzeal.com

Stability Studies: During stability testing of the final drug product, the reference standard is used to monitor any increase in the level of this compound over the product's shelf life, which is a key indicator of product degradation. pharmaffiliates.com

By providing a reliable point of comparison, the this compound reference standard enables pharmaceutical manufacturers to comply with stringent regulatory requirements and ensure the consistent quality of Candesartan Cilexetil medications. pharmamirror.comknorspharma.com

Computational and Theoretical Studies of Desethyl Candesartan Cilexetil: in Silico Investigations

Molecular Docking and Ligand-Receptor Interaction Modeling (e.g., AT1 Receptor)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Desethyl Candesartan (B1668252) Cilexetil, molecular docking studies are crucial for understanding its interaction with the Angiotensin II Type 1 (AT1) receptor, the primary target of Candesartan.

While direct molecular docking studies specifically for Desethyl Candesartan Cilexetil are not extensively detailed in the reviewed literature, the binding of the parent compound, Candesartan, to the AT1 receptor has been a subject of significant research. nih.govnih.govacs.org These studies provide a framework for inferring the potential interactions of its desethyl derivative. Candesartan is known to be a potent AT1 receptor blocker, and its binding is characterized by a high degree of selectivity.

Docking simulations of various sartans, including Candesartan, into the AT1 receptor have revealed key interactions. mdpi.com These interactions often involve the tetrazole and carboxyl groups of the ligands with specific residues in the receptor's binding pocket. mdpi.com Given the structural similarity, it is hypothesized that this compound would also occupy the same binding site, although the absence of the N-ethyl group might alter the binding affinity and kinetics. The ethyl group in Candesartan could contribute to hydrophobic interactions within the binding pocket, and its absence in the desethyl derivative might lead to a reduction in binding potency.

Table 1: Key Interacting Residues of Sartans with the AT1 Receptor

| Interacting Residue | Type of Interaction | Reference |

|---|---|---|

| Lys199 | Ionic/Hydrogen Bond | acs.org |

| His256 | Pi-stacking | Inferred |

| Arg167 | Ionic/Hydrogen Bond | Inferred |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of related compounds like sartans and their impurities, QSAR can be a valuable tool to predict the biological activity of uncharacterized molecules.

QSAR studies on Angiotensin II receptor antagonists have been conducted to understand the structural requirements for potent AT1 receptor blockade. acs.orgresearchgate.net These studies often identify key molecular descriptors, such as electronic, thermodynamic, and steric parameters, that are correlated with antihypertensive activity. researchgate.net For instance, the presence of a tetrazole or a bioisosteric equivalent and a biphenyl (B1667301) scaffold are generally considered crucial for high affinity.

While specific QSAR models for this compound are not explicitly reported, its activity can be inferred from broader models developed for sartan-like compounds. researchgate.netresearchgate.net The removal of the ethyl group from the benzimidazole (B57391) nitrogen would alter several molecular descriptors, including molecular weight, lipophilicity (logP), and potentially the electronic environment of the heterocyclic ring system. A QSAR model would likely predict a change in activity based on these altered parameters. The development of a robust QSAR model for Candesartan and its impurities, including this compound, would require a dataset of experimentally determined binding affinities. researchgate.net

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction in Silico

In silico ADME prediction tools are used to estimate the pharmacokinetic properties of a compound, which are critical for its potential as a drug or its behavior as a metabolite. Candesartan Cilexetil itself is a prodrug that is rapidly hydrolyzed to its active form, Candesartan, during absorption. guidechem.com It is characterized as a BCS Class II drug, with low solubility and high permeability. nih.gov

For this compound, in silico ADME predictions can provide insights into its likely fate in the body.

Table 2: Predicted ADME Properties of this compound (Hypothetical)

| Property | Predicted Value/Characteristic | Implication |

|---|---|---|

| Absorption | ||

| Aqueous Solubility | Low | Similar to Candesartan Cilexetil, solubility may be a limiting factor for oral absorption. researchgate.net |

| Intestinal Permeability | High | Likely to be well-absorbed across the intestinal membrane. nih.gov |

| P-glycoprotein Substrate | Likely | May be subject to efflux by P-gp, potentially reducing bioavailability. nih.gov |

| Distribution | ||

| Plasma Protein Binding | High | Expected to be highly bound to plasma proteins, similar to Candesartan. |

| Blood-Brain Barrier (BBB) Penetration | Low | Generally, sartans have a low risk of BBB penetration. nih.gov |

| Metabolism | ||

| CYP450 Inhibition | Potential | May inhibit certain CYP enzymes, though likely to a lesser extent than other sartans. mdpi.com |

| Excretion |

These predictions are based on the known properties of Candesartan and general trends observed for sartan-like molecules. nih.govnih.gov It is important to note that these are theoretical predictions and would require experimental validation.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules. mdpi.comnih.gov For this compound, these calculations can provide a deeper understanding of its chemical properties.

DFT studies have been used to analyze the electronic structure of Candesartan Cilexetil and its intermediates. researchgate.netresearchgate.net These studies can determine parameters such as frontier molecular orbital energies (HOMO and LUMO), which are related to the molecule's reactivity, and molecular electrostatic potential (MEP) maps, which indicate regions of positive and negative charge. researchgate.net

For this compound, the absence of the ethyl group would subtly alter the electron distribution within the benzimidazole ring. This could have implications for its reactivity and interactions with biological targets. Quantum chemical calculations could be employed to:

Optimize the molecular geometry: To find the most stable three-dimensional conformation of the molecule.

Calculate electronic properties: Including HOMO-LUMO gap, dipole moment, and charge distribution. nih.gov

Simulate spectroscopic properties: Such as IR and NMR spectra, which can aid in its experimental characterization. mdpi.com

Analyze reactivity descriptors: To predict sites susceptible to metabolic attack or chemical degradation. researchgate.net

Molecular Dynamics Simulations to Understand Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and interactions over time. MD simulations of Candesartan with the AT1 receptor and within lipid bilayers have been performed to understand its diffusion and binding mechanisms. nih.govnih.govresearchgate.net

These studies have shown that the membrane environment plays a significant role in the interaction of Candesartan with the AT1 receptor. nih.gov The neutral form of Candesartan can diffuse laterally through the lipid bilayer to reach the receptor's binding site. nih.govnih.gov

MD simulations of this compound could be used to:

Investigate its conformational flexibility: To understand the range of shapes the molecule can adopt in solution and in a biological environment.

Simulate its interaction with the AT1 receptor: To observe the dynamics of the binding process and the stability of the resulting complex. mdpi.com

Study its behavior in a lipid bilayer: To determine its partitioning and diffusion properties within a cell membrane.

Calculate binding free energies: To provide a more quantitative estimate of its affinity for the AT1 receptor compared to Candesartan.

By comparing the results of MD simulations for this compound with those of Candesartan, researchers can gain valuable insights into how the seemingly minor structural difference of an ethyl group can impact the molecule's dynamic behavior and its interaction with its biological target.

Table 3: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Candesartan Cilexetil | |

| Candesartan | |

| Angiotensin II | |

| O-desethyl candesartan cilexetil | |

| Tritylalcohol | |

| Triphenylmethyl Methyl Ether | |

| Nifedipine | |

| Hydrochlorothiazide | |

| Valsartan | |

| Losartan | |

| Irbesartan | |

| Telmisartan | |

| Eprosartan | |

| Azilsartan | |

| Olmesartan | |

| N-nitrosodimethylamine (NDMA) | |

| N-nitrosodiethylamine (NDEA) | |

| N-Nitrosodiisopropylamine (NDIPA) | |

| N-Nitrosomethyl-n-butylamine (NMBA) | |

| 1N-ethyl candesartan cilexetil | |

| 2N-ethyl candesartan cilexetil | |

| 1N-ethyl oxo candesartan cilexetil | |